N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide is a benzamide derivative characterized by three key structural motifs:
- Thiophen-3-yl group: Introduces aromaticity and sulfur-based electronic effects.
- Azepane (7-membered cyclic amine): Enhances conformational flexibility and basicity.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-17-7-5-15(6-8-17)19(23)21-13-18(16-9-12-24-14-16)22-10-3-1-2-4-11-22/h5-9,12,14,18H,1-4,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMWTRNRKPYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the fluorobenzamide moiety: This can be done through amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the azepane ring.
Substitution: Substituted derivatives of the fluorobenzamide moiety.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
- Structural Differences :
- Replaces azepane with a piperazine ring (6-membered cyclic amine).
- Contains a 2-chlorophenyl substituent and ethoxyethyl linker.
- Synthesis: Alkylation of bromoethoxy intermediate followed by nucleophilic substitution with piperazine (48% yield). Purification via normal/reverse-phase chromatography.
- Properties :
- Piperazine’s smaller ring size increases rigidity compared to azepane.
- Chlorophenyl group enhances lipophilicity and electron-withdrawing effects.
- Application : Acts as a D3 receptor ligand , suggesting CNS-targeted activity .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Structural Differences :
- Replaces azepane-ethyl-thiophene with a dihydrothienylidene ring.
- Contains a 2-fluorophenyl substituent.
- Synthesis :
- Condensation reaction confirmed by single-crystal X-ray analysis (R factor = 0.034).
- Properties :
- Planar dihydrothienylidene system may enhance π-stacking but reduce solubility.
- Absence of azepane limits conformational flexibility.
- Application : Structural analysis focuses on crystallographic stability; biological use unspecified .
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Structural Differences :
- Replaces thiophen-3-yl with a benzo[d]thiazole ring.
- Introduces sulfonyl group adjacent to azepane.
- Properties :
- Sulfonyl group increases polarity and hydrogen-bonding capacity.
- Benzo[d]thiazole enhances aromatic surface area for target binding.
- Application: Not specified, but sulfonamide groups are common in enzyme inhibitors .
Tabulated Comparison of Key Features
Key Findings and Implications
- Azepane vs. Piperazine : Azepane’s larger ring size may improve target selectivity due to enhanced flexibility, whereas piperazine’s rigidity favors tight receptor binding .
- Thiophene vs. Benzo[d]thiazole : Thiophen-3-yl offers simpler synthesis, while benzo[d]thiazole provides extended aromaticity for stronger interactions .
- Synthetic Challenges : Introduction of azepane may require specialized cyclization steps, contrasting with straightforward piperazine alkylation in .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a thiophene moiety, and a fluorobenzamide group. Its molecular formula is , with a molecular weight of approximately 300.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.41 g/mol |
| LogP | 3.3682 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 36.276 |
Research indicates that this compound acts as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are critical in regulating cellular processes such as signaling pathways and cell growth. By inhibiting these enzymes, the compound may have therapeutic implications for conditions associated with dysregulated PTPase activity, including certain cancers and autoimmune diseases .
Inhibition of Protein Tyrosine Phosphatases
A study highlighted the compound's selective inhibition of specific PTPases, demonstrating its potential as a therapeutic agent. The inhibition profile was characterized through binding affinity assays and cellular assays, revealing significant efficacy against various PTPase targets.
Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Inhibitor of protein tyrosine phosphatases | |
| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Anticancer activity via PTPase inhibition | |
| 4-Isopropylbenzenesulfonamide | General antibacterial activity |
Case Studies
In one notable case study, the compound was tested for its effects on cell proliferation in cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further pharmacokinetic studies demonstrated favorable brain-plasma ratios, indicating good central nervous system penetration, which is crucial for neurological applications .
Safety Profile and Toxicity
While specific safety data for this compound is limited, general safety considerations for similar compounds include assessing their chemical reactivity and potential toxicity profiles. It is essential to conduct thorough toxicological evaluations to ensure safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
